双(β-氯乙基)-β-甲氧基乙胺盐酸盐

描述

“Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride” is also known as “Bis(2-chloroethyl)amine hydrochloride”. It is used as a starting material to synthesize piperazine derivatives . This compound has been used in the treatment of Hodgkin’s disease, lymphosarcoma, leukemia, and certain allied and miscellaneous disorders .

Physical And Chemical Properties Analysis

“Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride” appears as a white to beige crystalline powder . It is soluble in water . The melting point is 212-214 °C (lit.) .

科学研究应用

Treatment of Hodgkin’s Disease

This compound has been used in the treatment of Hodgkin’s disease . Hodgkin’s disease, also known as Hodgkin’s lymphoma, is a type of cancer that affects the lymphatic system. The compound’s alkylating properties allow it to interfere with the growth of cancer cells, making it effective in treating this disease .

Treatment of Lymphosarcoma

Lymphosarcoma, another type of cancer that affects the lymphatic system, can also be treated with this compound . The compound’s ability to inhibit the growth of cancer cells has proven beneficial in the treatment of this disease .

Treatment of Leukemia

Leukemia, a type of cancer that affects the blood and bone marrow, can be treated with this compound . The compound’s alkylating properties make it effective in inhibiting the growth of leukemia cells .

Treatment of Allied Disorders

This compound has also been used in the treatment of certain allied disorders . These are conditions that are related to the primary diseases mentioned above, such as other types of cancers or conditions that affect the blood and lymphatic system .

Treatment of Miscellaneous Disorders

In addition to the specific diseases mentioned above, this compound has been used in the treatment of certain miscellaneous disorders . These are conditions that do not fall into the other categories but have shown to respond positively to treatment with this compound .

Research in Pharmacology and Toxicology

This compound has been used in research studies in the fields of pharmacology and toxicology . Its properties and effects on the body have been studied to understand its mechanism of action and potential side effects .

作用机制

Target of Action

Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride, also known as Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine hydrochloride, is an alkylating agent . Its primary targets are DNA molecules, specifically the N7 nitrogen on the DNA base guanine . The compound’s action on DNA molecules plays a crucial role in its therapeutic effects.

Mode of Action

The compound works by binding to DNA, crosslinking two strands and preventing cell duplication . This interaction with its targets results in the disruption of DNA replication and transcription, which can lead to cell death, particularly in fast-growing cells such as cancer cells .

Biochemical Pathways

The compound affects the DNA replication pathway, leading to the formation of DNA interstrand crosslinks (ICLs). These ICLs are extremely cytotoxic lesions that form covalent bonds between two opposing DNA strands, blocking DNA replication and transcription . The formation of ICLs triggers cellular signaling and repair cascades that can lead to resistance to treatment with crosslinking agents .

Pharmacokinetics

Similar compounds, such as nitrogen mustards, are known to have a short biological half-life and are primarily excreted through the kidneys

Result of Action

The result of the compound’s action is the disruption of DNA replication and transcription, which can lead to cell death. This is particularly effective against fast-growing cells, such as cancer cells . The compound’s action can also trigger cellular signaling and repair cascades, which can lead to resistance to treatment .

Action Environment

The action of Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of similar compounds has been found to significantly increase from a neutral environment to a pH of 12.5 . Additionally, the concentration of the compound can also influence its hydrolysis in a neutral environment .

安全和危害

“Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride” is considered hazardous. It may cause harm if swallowed, cause severe skin burns and eye damage, cause respiratory irritation, and may cause genetic defects . It should be handled with care, using personal protective equipment as required .

属性

IUPAC Name |

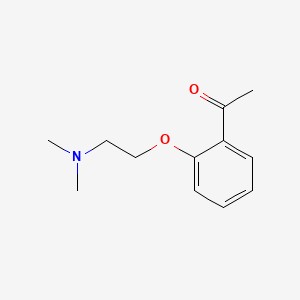

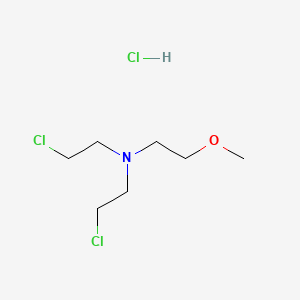

N,N-bis(2-chloroethyl)-2-methoxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2NO.ClH/c1-11-7-6-10(4-2-8)5-3-9;/h2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXKDGBUUPMWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCCl)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182126 | |

| Record name | Triethylamine, 2,2'-dichloro-2''-methoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride | |

CAS RN |

27807-62-1 | |

| Record name | Triethylamine, 2,2'-dichloro-2''-methoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027807621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylamine, 2,2'-dichloro-2''-methoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。